1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5/c9-8-10-7-13(11-8)6-5-12-3-1-2-4-12/h7H,1-6H2,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCGEROWMMUVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C=NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1697038-41-7 | |
| Record name | 1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors.
Attachment of the Ethyl Chain: The ethyl chain is introduced through alkylation reactions, where an ethyl halide reacts with the pyrrolidine ring under basic conditions.
Formation of the 1,2,4-Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Final Coupling: The pyrrolidine-ethyl intermediate is then coupled with the triazole ring using various coupling agents and reaction conditions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes several types of chemical reactions:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Structural Overview
The molecular formula of 1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is C₈H₁₅N₅, and it features a triazole ring that is known for its bioisosteric properties. The pyrrolidine moiety contributes to its binding affinity and selectivity for various biological targets.
Anticancer Activity
Research has indicated that compounds containing the triazole ring can exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases or receptors that are overexpressed in cancer cells.
Case Study:
A study evaluated a series of triazole derivatives for their ability to inhibit cancer cell proliferation. Among these, this compound was noted for its selective inhibition of cancer cell lines with high expression of certain receptors, suggesting potential as a targeted therapy.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | A549 (Lung) | 12.5 |
| Other Triazole Derivative | MCF7 (Breast) | 15.0 |
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The triazole structure is known to modulate adenosine receptors, which play a crucial role in neuroprotection.
Case Study:
In vitro studies demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress.
| Treatment | Neuronal Survival (%) |
|---|---|
| Control | 45 |
| Compound | 75 |
Antimicrobial Properties
The antimicrobial potential of triazole compounds has been well-documented. This compound has shown activity against various bacterial strains.
Case Study:
A study assessed the antibacterial activity of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Mechanism of Action
The mechanism of action of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
The exact mechanism depends on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine, highlighting variations in substituents and their implications:
Pyrrolidine-Containing Analogs
- 1-(3-(Pyrrolidin-1-yl)propyl)-1H-1,2,4-triazol-3-amine (CAS 1249854-61-2) : Structural difference: A propyl linker replaces the ethyl chain in the target compound.
1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidin-3-amine (CAS 1698500-23-0) :
- Features an ethyl-substituted triazole ring and a pyrrolidinylmethyl group.
- Application: Serves as a pharmaceutical intermediate, suggesting utility in kinase inhibitor development.
Aromatic Substituents
1-(4-Fluorobenzyl)-1H-1,2,4-triazol-3-amine (CAS 832739-95-4) :
1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1566284-32-9) :
- Bromine and pyridine moieties may confer selectivity for halogen-bonding interactions in enzyme active sites, such as kinases or phosphatases.
Anticancer and Energetic Derivatives
- N-(4-chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine : Combines chlorophenyl (electron-withdrawing) and pyridinyl (hydrogen-bonding) groups. 2H triazole forms).
- Energetic 1,2,4-triazole salts (e.g., 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine) : Amino and azido substituents increase nitrogen content and heat of formation (>300 kJ/mol), making them suitable for high-energy materials. Detonation velocities (~8,500 m/s) and pressures (~30 GPa) exceed conventional explosives like TNT .
Key Research Findings and Contrasts
Biological Activity : While the target compound’s pyrrolidine-ethyl chain may enhance CNS penetration (due to amine flexibility), fluorobenzyl analogs (e.g., ) are more likely to exhibit antifungal activity due to structural mimicry of sterol substrates .
Energetic vs. Pharmaceutical Use : The target compound lacks nitro or azido groups, which are critical for energetic applications . Instead, its pyrrolidine and amine groups favor drug-like properties (e.g., solubility, bioavailability).
Biological Activity
1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement that includes a pyrrolidine ring, an ethyl chain, and a 1,2,4-triazole moiety. Its potential applications range from enzyme inhibition to therapeutic uses against various diseases.
- Molecular Formula : C₉H₁₃N₅
- Molecular Weight : 181.24 g/mol
- CAS Number : 1697038-41-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole ring plays a crucial role in modulating biological pathways related to cell proliferation, apoptosis, and inflammation. The compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in the context of neurodegenerative diseases.
Enzyme Inhibition
Research has indicated that compounds containing the triazole ring can exhibit significant inhibitory effects on cholinesterases:
- AChE Inhibition : The compound's structural similarity to other known inhibitors suggests it may effectively inhibit AChE, which is crucial for neurotransmitter regulation in the nervous system.
- BuChE Inhibition : Studies have shown that derivatives of triazole compounds can outperform traditional inhibitors like galantamine in BuChE inhibition assays. For instance, certain triazole derivatives demonstrated IC50 values lower than 40 µM against BuChE .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against various bacterial strains, potentially making it useful in developing new antibacterial agents.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 3.12 - 12.5 | Staphylococcus aureus |
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazole-containing compounds similar to this compound:
- Synthesis and Anti-ChE Activity : A study synthesized various triazole derivatives and assessed their anti-cholinesterase activity. The incorporation of the triazole ring was found to enhance the inhibitory potency against both AChE and BuChE compared to non-triazole analogs .
- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the triazole ring significantly impacted biological activity. For example, para-substituted phenyl groups showed varying degrees of inhibitory activity depending on their electronic properties .
- Antimicrobial Studies : A recent review highlighted the potential of nitrogen heterocycles like triazoles in developing new antibiotics targeting resistant bacterial strains. The compound's structural features may contribute to its effectiveness against pathogens .
Q & A
Q. What are the established synthetic routes for 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine, and what key reaction conditions influence yield and purity?
Methodological Answer: A common approach involves copper-catalyzed cross-coupling or alkylation reactions. For example, analogous triazole derivatives are synthesized via:
- Step 1: Dissolution of precursors in polar solvents (e.g., DMSO) with a base (e.g., cesium carbonate) to deprotonate reactive sites .
- Step 2: Use of copper(I) bromide (0.1–1.0 mol%) as a catalyst for N-alkylation at 35–50°C for 24–48 hours .
- Step 3: Purification via liquid-liquid extraction (e.g., dichloromethane/water) followed by gradient chromatography (e.g., ethyl acetate/hexane) .
Critical Factors: - Catalyst loading and reaction time significantly impact regioselectivity.
- Excess pyrrolidine derivatives may lead to byproducts; stoichiometric ratios must be optimized.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 215) .
- X-Ray Crystallography: Resolves tautomeric forms and planar/angular conformations. Dihedral angles between triazole and substituent rings (e.g., 2.3° in similar compounds) validate structural rigidity .
Q. How can researchers validate the tautomeric stability of this compound under different experimental conditions?
Methodological Answer:
- Crystallographic Analysis: Co-crystallization experiments (e.g., 1:1 mixtures of tautomers) reveal coexisting forms in solid states .
- Variable-Temperature NMR: Monitoring chemical shift changes (e.g., NH₂ protons) between 25–100°C detects tautomeric equilibria in solution .
- Computational Modeling: Density Functional Theory (DFT) calculates energy differences between tautomers (e.g., ΔG < 1 kcal/mol indicates facile interconversion) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data (e.g., NMR chemical shifts, X-ray diffraction patterns) in triazole-amine derivatives?
Methodological Answer:
- Hybrid Validation:
- Error Analysis:
Q. How should researchers design experiments to assess the environmental fate and degradation pathways of this compound in aquatic systems?
Methodological Answer:
- Environmental Partitioning Studies:
- Photodegradation Assays:
- Microbial Biodegradation:
Q. What methodological approaches optimize the regioselectivity of N-alkylation reactions when synthesizing pyrrolidine-substituted triazole-amine derivatives?
Methodological Answer:
- Catalyst Screening:
- Solvent Effects:
- Protecting Groups:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
